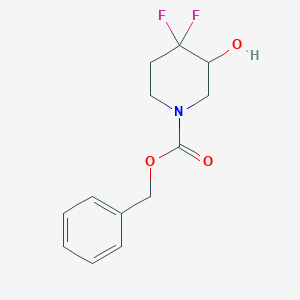

Benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F2NO3/c14-13(15)6-7-16(8-11(13)17)12(18)19-9-10-4-2-1-3-5-10/h1-5,11,17H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIARRZWPANTDRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1(F)F)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

The synthesis generally proceeds through three main stages:

- Formation of the piperidine ring with appropriate substitution

- Introduction of the difluoro groups at the 4-position

- Attachment of the benzyl ester group at the 1-position

This multi-step process involves carefully controlled reactions to ensure regioselectivity and stereoselectivity, especially during fluorination and hydroxylation steps.

Formation of the Piperidine Ring

Method:

The initial step involves cyclization of suitable precursors such as amino alcohols or amino acids. A typical route uses:

- Starting materials: 4-hydroxy-1-piperidine derivatives or protected amino acids

- Reaction conditions: Cyclization facilitated by acid or base catalysis, often under reflux conditions

Example:

Cyclization of N-alkylated amino alcohols using dehydrating agents like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) to form the piperidine core.

Introduction of Difluoro Groups

Method:

The key fluorination step involves selective difluorination at the 4-position of the piperidine ring:

- Reagents: Diethylaminosulfur trifluoride (DAST) or similar fluorinating agents

- Conditions: Typically carried out at low temperatures (-78°C to room temperature) to control regioselectivity and prevent over-fluorination

Reaction:

The precursor with a suitable leaving group at the 4-position (e.g., a hydroxyl or halide) undergoes nucleophilic substitution with DAST, resulting in the 4,4-difluoro substitution.

Hydroxylation and Esterification

Hydroxylation:

The hydroxyl group at the 3-position can be introduced via oxidation of a precursor or through hydroxylation reactions if starting from a protected amino alcohol.

Esterification:

The benzyl ester at the 1-position is formed via:

- Reagents: Benzyl chloroformate or benzyl bromide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃)

- Conditions: Reactions are typically performed in an aprotic solvent like DMF or acetone under reflux

Reaction:

The amino group at the 1-position reacts with benzyl chloroformate, forming the benzyl carbamate ester.

Purification and Characterization

The final product is purified via chromatographic techniques such as flash chromatography or recrystallization, followed by characterization using NMR, MS, and IR spectroscopy to confirm structure and purity.

Data Table: Summary of Preparation Methods

Research Findings and Notes

- The fluorination step is critical and requires precise control to avoid over-fluorination or formation of by-products.

- The hydroxylation step can be achieved via oxidation of suitable precursors, often optimized for yield and stereoselectivity.

- The benzyl ester formation is straightforward but must be performed under anhydrous conditions to prevent hydrolysis.

- Industrial synthesis emphasizes scalability, with process optimization focusing on cost, safety, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to remove the hydroxyl group or to convert the piperidine ring to a more saturated form.

Substitution: The fluorine atoms and benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of saturated piperidine derivatives.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate serves as a versatile building block in the synthesis of various bioactive compounds. Its unique structural features allow for modifications that can enhance pharmacological properties.

Key Applications:

- Synthesis of Receptor Agonists and Antagonists: This compound is utilized as a precursor in the synthesis of selective receptor modulators. For instance, it has been used in developing selective 5-HT(4) serotonin receptor agonists, which are known to enhance gastrointestinal motility without significant side effects .

- Neurological Disorders Treatment: Compounds derived from benzyl 4,4-difluoro-3-hydroxypiperidine have shown promise in treating neurological and psychiatric disorders by modulating muscarinic acetylcholine receptors (M4 subtype). This modulation is linked to potential therapeutic effects in conditions like schizophrenia and Alzheimer's disease .

Pharmacological Insights

The pharmacological profile of this compound indicates its potential as a therapeutic agent. Research has demonstrated its ability to interact with various neurotransmitter systems, making it a candidate for further investigation.

Pharmacological Properties:

- Muscarinic Acetylcholine Receptor Modulation: Studies indicate that this compound can act as an allosteric modulator of M4 muscarinic receptors, which are implicated in cognitive functions and neuroprotection .

- Antidepressant Activity: Some derivatives have been evaluated for their antidepressant-like effects in animal models, suggesting a role in mood regulation through serotonergic pathways .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound in drug development:

| Study | Focus | Findings |

|---|---|---|

| Study A | Synthesis of 5-HT(4) Agonists | Demonstrated enhanced gastrointestinal motility with minimal side effects. |

| Study B | M4 Receptor Modulation | Showed potential for treating schizophrenia through modulation of cognitive functions. |

| Study C | Antidepressant Activity | Indicated efficacy in improving mood-related behaviors in rodent models. |

Mechanism of Action

The mechanism of action of Benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of fluorine atoms enhances its binding affinity and stability, contributing to its biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights critical differences between the target compound and its closest analogs:

Research and Application Context

- Drug Discovery : The target compound’s fluorinated piperidine scaffold is valuable in designing kinase inhibitors or GPCR modulators, where fluorine atoms improve bioavailability and target affinity .

- Comparative Stability: Fluorinated analogs like the target compound are less prone to oxidative metabolism than non-fluorinated derivatives, extending their in vivo half-life .

- Synthetic Utility : The benzyl ester group facilitates selective deprotection under mild conditions, a feature shared across all listed analogs .

Biological Activity

Benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. As a piperidine derivative, it features a unique structure that includes both fluorine atoms and a hydroxyl group, which contribute to its distinct chemical reactivity and biological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Structure : The compound consists of a piperidine ring with a benzyl group, two fluorine substituents at the 4-position, and a hydroxyl group at the 3-position.

- CAS Number : 1334417-91-2

- Molecular Formula : C12H14F2N2O3

This compound exhibits biological activity primarily through its interactions with various enzymes and receptors. The presence of fluorine enhances its binding affinity, allowing it to modulate enzyme activity effectively. Key areas of investigation include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes involved in critical biochemical pathways. For instance, studies have indicated that it may inhibit tyrosinase, an enzyme vital for melanin biosynthesis, which is significant in cosmetic and therapeutic applications .

- Receptor Binding : It interacts with specific receptors, potentially influencing signaling pathways related to inflammation and other physiological processes.

Therapeutic Potential

Research into the therapeutic applications of this compound has identified several promising areas:

- Anti-inflammatory Properties : Initial studies suggest that this compound may possess anti-inflammatory effects, making it a candidate for treating conditions characterized by excessive inflammation.

- Anticancer Activity : There is ongoing research into its potential anticancer properties, particularly regarding its ability to inhibit cell proliferation in certain cancer types.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Benzyl 4-Hydroxypiperidine | Similar piperidine structure | Moderate enzyme inhibition |

| Fluorinated Piperidines | Varies based on substitution | Varies; some exhibit high receptor binding affinity |

| Indole Derivatives | Different core structure | Anticancer and anti-inflammatory activities |

The unique combination of structural features in this compound distinguishes it from other piperidine derivatives, enhancing its potential as a therapeutic agent.

Case Study 1: Tyrosinase Inhibition

A study evaluated the inhibitory effects of various hydroxypiperidine derivatives on tyrosinase activity. This compound was included in the analysis and showed significant inhibition with an IC50 value indicating competitive inhibition against tyrosinase . This finding underscores its potential use in cosmetic formulations aimed at skin protection.

Case Study 2: Anticancer Research

In vitro studies have been conducted to assess the anticancer properties of this compound. Preliminary results indicate that it can reduce cell viability in specific cancer cell lines by inducing apoptosis. Further mechanistic studies are required to elucidate the pathways involved.

Q & A

Q. What are the recommended synthetic strategies for Benzyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate?

Methodological Answer: The synthesis typically involves a multi-step approach:

Piperidine Ring Functionalization : Introduce fluorine atoms at the 4,4-positions using fluorinating agents (e.g., DAST or Deoxo-Fluor) under anhydrous conditions. Pre-protection of the 3-hydroxy group may be necessary to avoid side reactions .

Benzyl Carbamate Formation : React the fluorinated piperidine intermediate with benzyl chloroformate in the presence of a base (e.g., triethylamine) to install the carboxylate group.

Deprotection : If hydroxyl protection (e.g., silyl ethers) was used, remove it under mild acidic or fluoride-based conditions.

Characterization : Validate purity via HPLC (using mobile phases similar to those in ) and confirm structure via -, -, and -NMR (referencing protocols in ).

Q. What safety precautions are essential when handling this compound?

Methodological Answer: While specific toxicological data for this compound is limited, extrapolate precautions from related piperidine carboxylates ():

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection in poorly ventilated areas.

- Storage : Keep in a sealed container under inert gas (N/Ar) at 2–8°C, away from oxidizers.

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup to prevent hydrolysis.

- First Aid : For skin contact, wash with soap/water for 15+ minutes; for eye exposure, irrigate with saline and consult an ophthalmologist .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in fluorinated piperidine derivatives?

Methodological Answer:

Data Collection : Use single-crystal X-ray diffraction (SXRD) with high-resolution detectors. Fluorine atoms may require longer exposure times due to their low electron density.

Structure Refinement : Employ SHELXL () for small-molecule refinement. Address disorder in fluorine positions using restraints and constraints.

Validation : Cross-check geometric parameters (bond lengths/angles) against similar structures in the Cambridge Structural Database (CSD). Use PLATON () to detect twinning or pseudosymmetry.

Note : Fluorine’s electronegativity may distort electron density maps; consider Hirshfeld atom refinement for accuracy .

Q. How to address contradictory NMR data in fluorinated piperidine analogs?

Methodological Answer: Contradictions may arise from:

- Dynamic Effects : Fluorine’s strong electronegativity can induce conformational locking. Use variable-temperature NMR to assess rotational barriers.

- Solvent Artifacts : Deuterated solvents (e.g., CDCl) may interact with fluorine. Compare spectra in DMSO-d and CDOD.

- Stereochemical Complexity : Fluorination at 4,4-positions can create diastereomers. Use - HOESY to probe spatial proximity .

Validation : Cross-reference with computational models (DFT-based NMR prediction) and mass spectrometry (HRMS) .

Q. What experimental design optimizes fluorination efficiency at the 4,4-positions?

Methodological Answer:

Reagent Screening : Compare DAST, Deoxo-Fluor, and XtalFluor-E for yield and selectivity. DAST is cost-effective but moisture-sensitive; XtalFluor-E offers better stability.

Solvent Optimization : Anhydrous CHCl or THF minimizes hydrolysis. Add molecular sieves to scavenge trace water.

Reaction Monitoring : Use NMR or LC-MS to track fluorination progress.

Byproduct Analysis : Identify defluorinated or oxidized byproducts via GC-MS.

Example Workflow :

| Step | Parameter | Optimal Condition |

|---|---|---|

| Fluorination | Reagent | XtalFluor-E |

| Solvent | CHCl (dry) | |

| Temperature | –20°C to 0°C | |

| Time | 12–24 hrs |

Q. How to validate the compound’s stability under varying pH conditions?

Methodological Answer:

Accelerated Degradation Studies :

- Acidic Conditions : Dissolve in 0.1 M HCl (pH 1) and monitor via HPLC at 25°C.

- Basic Conditions : Use 0.1 M NaOH (pH 13) and track hydrolysis of the benzyl ester.

Kinetic Analysis : Calculate degradation rate constants () using pseudo-first-order models.

Structural Elucidation : Isolate degradation products (e.g., free piperidine or carboxylic acid) via column chromatography and characterize by NMR .

Q. What computational tools predict the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

DFT Calculations : Use Gaussian or ORCA to model transition states for SN2 reactions. Focus on fluorine’s leaving-group potential and steric hindrance from the benzyl group.

Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess nucleophile accessibility.

Docking Studies : If the compound is a drug precursor, dock into target enzymes (e.g., kinases) using AutoDock Vina to predict binding modes .

Q. Key Considerations for Researchers

- Data Reproducibility : Document fluorination conditions rigorously due to reagent sensitivity.

- Safety Gaps : Assume acute toxicity until specific studies confirm otherwise ().

- Structural Complexity : Fluorine and hydroxyl groups may complicate crystallization; prioritize SXRD for unambiguous confirmation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.